![molecular formula C15H10Cl2N2O2S B2732027 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312591-80-3](/img/structure/B2732027.png)
2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMXAA, is a small molecule drug with potential anti-cancer properties. It was initially developed as a vascular disrupting agent (VDA) and has been shown to have promising results in preclinical studies.
Scientific Research Applications
- Specific Example : It was used in the radioimmunoassay for D-Ala2-Dermorphin , a natural peptide extracted from amphibian skin .
- Specific Example : A novel pre-column excimer fluorescence derivatization reagent, 2-chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazine (CMPT) , was developed for polyamines, specifically histamine .
- Specific Example : Biquinoline derivatives containing a 2,4-disubstituted thiazole moiety were synthesized and tested for antibacterial and antifungal activities .
- Specific Examples :
- Specific Example : Investigating the potential of related compounds as multitargeted bioactive molecules .
Peptide Chemistry and Radioimmunoassays
Polyamine Derivatization
Antibacterial and Antifungal Activities
Chemical Synthesis and Cyclodextrin Formation
Organic Synthesis and Medicinal Chemistry
Chemical Reagents and Intermediates
properties
IUPAC Name |
2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPRIBQJVBUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
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